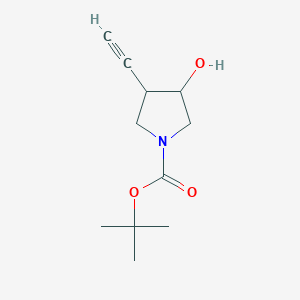![molecular formula C11H15NOS B13248162 (4-{[(Thiophen-2-yl)methyl]amino}cyclopent-2-en-1-yl)methanol](/img/structure/B13248162.png)
(4-{[(Thiophen-2-yl)methyl]amino}cyclopent-2-en-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-{[(Thiophen-2-yl)methyl]amino}cyclopent-2-en-1-yl)methanol is a chemical compound with the molecular formula C11H15NOS and a molecular weight of 209.31 g/mol . This compound features a cyclopentene ring substituted with a thiophen-2-ylmethylamino group and a hydroxymethyl group. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(Thiophen-2-yl)methyl]amino}cyclopent-2-en-1-yl)methanol typically involves the following steps:
Formation of the cyclopentene ring: This can be achieved through various cyclization reactions.
Introduction of the thiophen-2-ylmethylamino group: This step often involves the reaction of a thiophene derivative with an appropriate amine.
Addition of the hydroxymethyl group: This can be done through hydroxymethylation reactions, often using formaldehyde or other suitable reagents.
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-{[(Thiophen-2-yl)methyl]amino}cyclopent-2-en-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiophen-2-ylmethylamino group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-{[(Thiophen-2-yl)methyl]amino}cyclopent-2-en-1-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-{[(Thiophen-2-yl)methyl]amino}cyclopent-2-en-1-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve these targets, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-2-amine share structural similarities.
Cyclopentene derivatives: Compounds like cyclopent-2-en-1-ol and cyclopent-2-en-1-one are structurally related.
Uniqueness
(4-{[(Thiophen-2-yl)methyl]amino}cyclopent-2-en-1-yl)methanol is unique due to its specific combination of a thiophene ring and a cyclopentene ring, along with the presence of both an amino and a hydroxymethyl group. This unique structure contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15NOS |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
[4-(thiophen-2-ylmethylamino)cyclopent-2-en-1-yl]methanol |
InChI |
InChI=1S/C11H15NOS/c13-8-9-3-4-10(6-9)12-7-11-2-1-5-14-11/h1-5,9-10,12-13H,6-8H2 |
InChI Key |
QGWUDHHIKQKANP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CC1NCC2=CC=CS2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-ol](/img/structure/B13248091.png)
![2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol](/img/structure/B13248105.png)
![4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine](/img/structure/B13248113.png)
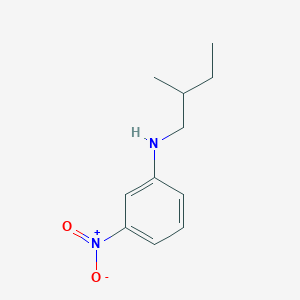
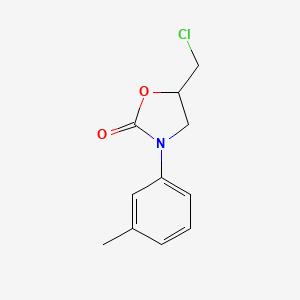
![5-Amino-6-[(cyclopropylmethyl)sulfanyl]-3-(trifluoromethyl)hexanoic acid](/img/structure/B13248124.png)

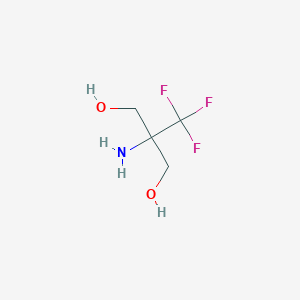
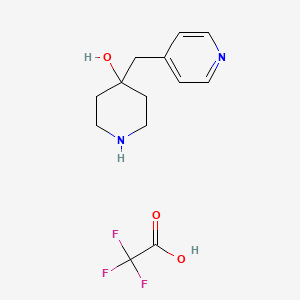
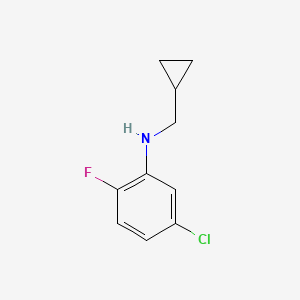
![4-Amino-1-(butan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13248150.png)
![2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine](/img/structure/B13248157.png)
